molecular formula C13H7F7N2O3 B5459993 2,2,3,3,4,4,4-heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

2,2,3,3,4,4,4-heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide

Cat. No.: B5459993
M. Wt: 372.19 g/mol
InChI Key: WWMSMOXDNDKSNV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2 and a molecular weight of 500.1873 . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide typically involves the reaction of heptafluorobutyric anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide is unique due to its combination of a fluorinated butanamide moiety with an isoindoline structure. This unique combination imparts specific chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to form strong interactions with biological targets, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F7N2O3/c1-22-8(23)6-3-2-5(4-7(6)9(22)24)21-10(25)11(14,15)12(16,17)13(18,19)20/h2-4H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMSMOXDNDKSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045549
Record name N-(2-Methyl-1,3-dioxoisoindol-5-yl)perfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372503-03-2
Record name N-(2-Methyl-1,3-dioxoisoindol-5-yl)perfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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